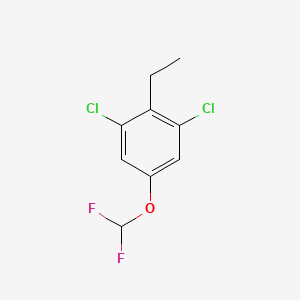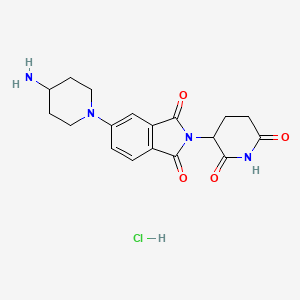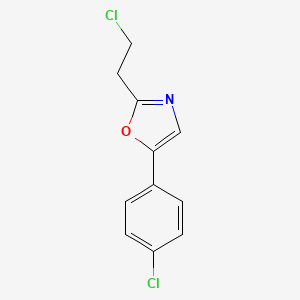
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is a synthetic organic compound characterized by the presence of both chloroethyl and chlorophenyl groups attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole typically involves the reaction of 2-chloroethylamine with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Chloroethyl 4-Chlorophenyl Sulfone: Similar in structure but contains a sulfone group instead of an oxazole ring.
2-Chloroethyl 4-Nitrophenyl Sulfide: Contains a nitrophenyl group and a sulfide linkage.
4-Chlorobenzyl 2-Chloroethyl Sulfone: Features a benzyl group and a sulfone linkage.
Uniqueness
2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of chloroethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
70996-76-8 |
|---|---|
分子式 |
C11H9Cl2NO |
分子量 |
242.10 g/mol |
IUPAC名 |
2-(2-chloroethyl)-5-(4-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c12-6-5-11-14-7-10(15-11)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 |
InChIキー |
DMLVOYVYIIHALU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



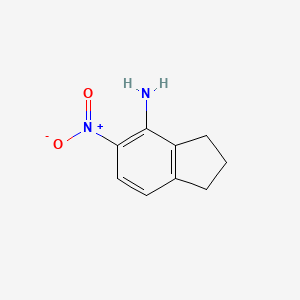
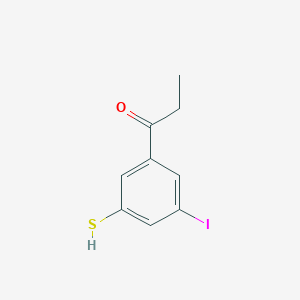
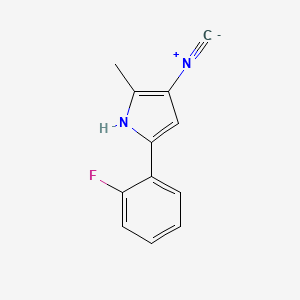
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
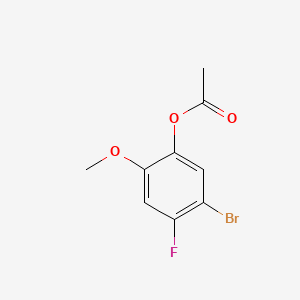
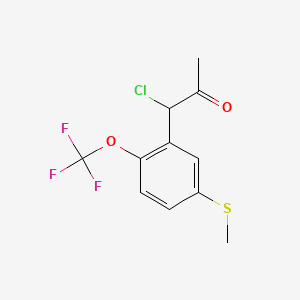
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
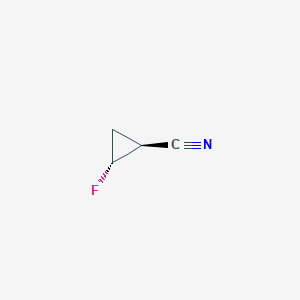
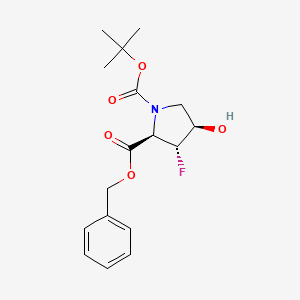
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
